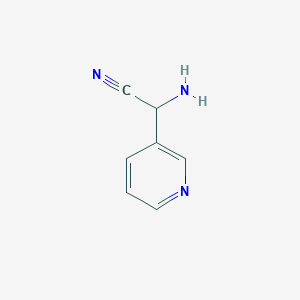

2-Amino-2-(pyridin-3-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCPBVKKDRXBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569696 | |

| Record name | Amino(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131988-63-1 | |

| Record name | Amino(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of 2-Amino-2-(pyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and chemical properties of 2-amino-2-(pyridin-3-yl)acetonitrile. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly those interested in muscarinic receptor agonists and related neurological therapeutics. This document details the molecule's structural characteristics, spectroscopic data, and a representative synthesis protocol. Furthermore, it visualizes the key signaling pathway associated with its biological target.

Core Structural and Chemical Identity

This compound, with the chemical formula C₇H₇N₃, is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an aminoacetonitrile group.[1][2] The presence of a chiral center at the α-carbon of the acetonitrile moiety makes this compound of significant interest in medicinal chemistry. Its molecular weight is 133.15 g/mol .[1][2] The dihydrochloride salt form is also common, enhancing its solubility in polar solvents for pharmacological applications.[3]

The key structural features include:

-

Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom, which contributes to the molecule's basicity and potential for hydrogen bonding.[3]

-

Nitrile Group (-C≡N) : This functional group enhances the molecule's reactivity, particularly in nucleophilic addition and cyclization reactions.[3]

-

Amino Group (-NH₂) : Provides a site for salt formation and participation in hydrogen bonding, crucial for its biological interactions.[3]

| Property | Value | Source |

| Chemical Formula | C₇H₇N₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 131988-63-1 | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=CN=C1)C(C#N)N | |

| InChI Key | SGCPBVKKDRXBIB-UHFFFAOYSA-N | [1] |

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR (CDCl₃, ppm) | δ 8.80 (d, J = 2.3 Hz, 1H), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.85 (dt, J = 7.9, 2.0 Hz, 1H), 7.35 (dd, J = 7.9, 4.8 Hz, 1H), 4.85 (s, 1H), 1.95 (br s, 2H) | [1] |

| ¹³C NMR (CDCl₃, ppm) | δ 150.2, 148.8, 135.5, 131.2, 123.6, 118.2, 45.2 | [1] |

| IR (KBr, cm⁻¹) | 3300–3500 (N-H stretch, broad), 2240 (C≡N stretch, strong) | [3] |

Experimental Protocols

The primary route for the synthesis of this compound is a modified Strecker reaction.[1]

Representative Synthesis Protocol: Modified Strecker Reaction

This protocol is based on the general principles of the Strecker synthesis for this class of compounds.

Materials:

-

3-Pyridinecarboxaldehyde

-

Trimethylsilyl cyanide (TMSCN)

-

Ammonium chloride (NH₄Cl)

-

Ammonia (aqueous solution)

-

Methanol (or other suitable solvent)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde in methanol. Add a solution of ammonium chloride followed by aqueous ammonia. Stir the mixture at room temperature to form the corresponding imine in situ.

-

Cyanation: Cool the reaction mixture in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the solution while maintaining the temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until reaction completion is indicated by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Biological Significance and Signaling Pathway

This compound is a key intermediate in the synthesis of FP-TZTP (3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine), a selective agonist for the M2 muscarinic acetylcholine receptor.[4][5][6] M2 receptors are implicated in various physiological processes and are a therapeutic target for conditions such as Alzheimer's disease.[5][6]

The activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαi subunit.[7][8] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, the βγ subunits of the G-protein can modulate other pathways, including the PI3K/AKT/mTORC1 pathway.[7][8]

M2 Muscarinic Receptor Signaling Pathway

Caption: M2 Muscarinic Receptor Signaling Cascade.

Experimental Workflow: Synthesis and Purification

Caption: General Experimental Workflow for Synthesis.

Conclusion

References

- 1. This compound | 131988-63-1 | Benchchem [benchchem.com]

- 2. This compound | CAS No- 131988-63-1 | Simson Pharma Limited [simsonpharma.com]

- 3. This compound dihydrochloride (2413867-73-7) for sale [vulcanchem.com]

- 4. An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]FP-TZTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 131988-63-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2-Amino-2-(pyridin-3-yl)acetonitrile chemical formula and molecular weight

An In-depth Technical Guide on 2-Amino-2-(pyridin-3-yl)acetonitrile

This guide provides essential chemical data for this compound, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and the design of synthetic pathways.

| Property | Value |

| Chemical Formula | C₇H₇N₃[1][2] |

| Molecular Weight | 133.15 g/mol [1][2][3] |

| CAS Number | 131988-63-1[1][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to the manufacturing or research institution. However, a general synthetic approach can be inferred from related chemical literature. A common method for the synthesis of α-aminonitriles is the Strecker synthesis.

Generalized Strecker Synthesis Protocol:

-

Reaction Setup: Pyridine-3-carboxaldehyde, an amine source (such as ammonia or an ammonium salt like ammonium chloride), and a cyanide source (such as potassium cyanide or sodium cyanide) are combined in a suitable solvent, often an aqueous alcohol mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, the product is isolated through an extractive work-up. The organic layer is then dried and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified, commonly by column chromatography or recrystallization, to yield the pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, must be optimized for each specific application.

Visualized Data

The following diagram illustrates the logical relationship between the compound's name and its core molecular properties.

Caption: Molecular properties of this compound.

References

An In-depth Technical Guide to 2-Amino-2-(pyridin-3-yl)acetonitrile

IUPAC Name: 2-Amino-2-(pyridin-3-yl)acetonitrile

CAS Number: 131988-63-1

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the synthesis of pharmacologically active compounds. The document details its chemical and physical properties, established synthetic protocols, and its role in the development of therapeutic agents targeting muscarinic acetylcholine receptors.

Physicochemical and Spectroscopic Data

This compound is a heterocyclic compound featuring a pyridine ring, an amino group, and a nitrile group attached to a central chiral carbon. Its properties, along with those of its common salt forms, are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 131988-63-1 | [2] |

| Molecular Formula | C₇H₇N₃ | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| InChI Key | SGCPBVKKDRXBIB-UHFFFAOYSA-N | [4] |

| Form | Orange Oil (as reported for one synthesis) | [4] |

| logP (Calculated) | 0.60 | [4] |

| Topological Polar Surface Area | 62.7 Ų | [1] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Table 2: Spectroscopic Data

| Spectrum | Data | Source |

| ¹H NMR (400 MHz, D₂O, for dihydrochloride salt) | δ 8.5–9.0 ppm (m, pyridine protons), δ 3.2–3.5 ppm (br s, amino protons) | [5] |

| ¹H NMR (CDCl₃, for free base) | δ 8.80 (d, J = 2.3 Hz, 1H), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.89 (dt, J = 7.9, 2.0 Hz, 1H), 7.42 (dd, J = 7.9, 4.8 Hz, 1H), 4.89 (s, 1H), 2.10 (br s, 2H) | [4] |

| ¹³C NMR (75 MHz, CDCl₃, for free base) | δ 149.70, 147.10, 135.58, 133.08, 124.50, 118.81, 61.05 | [6] |

| IR (KBr, for dihydrochloride salt) | 3300–3500 cm⁻¹ (N-H stretch, broad), 2240 cm⁻¹ (C≡N stretch, strong) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via a modified Strecker reaction. Other notable methods include reductive amination and adaptations of the Morita-Baylis-Hillman reaction.

The Strecker synthesis is a versatile method for producing α-aminonitriles from an aldehyde, ammonia, and a cyanide source.[7][8] A frequently cited protocol for the target compound involves the use of trimethylsilyl cyanide (TMSCN).[4]

Experimental Protocol: Modified Strecker Reaction

-

Reagents: 3-Pyridinecarboxaldehyde, Trimethylsilyl cyanide (TMSCN), Ammonium chloride (NH₄Cl), Ammonia (aqueous solution, e.g., 28%).

-

Step 1: Imine Formation and Cyanation:

-

To a solution of 3-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol), add an aqueous solution of ammonia and ammonium chloride.

-

Stir the mixture at room temperature to facilitate the formation of the corresponding imine in situ.

-

Cool the reaction mixture to 0 °C.

-

Slowly add trimethylsilyl cyanide (TMSCN) to the mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 h) until completion, monitored by TLC or HPLC.

-

-

Step 2: Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (often an orange oil) by column chromatography on silica gel to yield pure this compound. A reported yield for this method is 44%.[4]

-

This two-step approach involves the formation of an imine, which is then reduced to the desired primary amine.[5]

Experimental Protocol: Reductive Amination

-

Reagents: 3-Pyridinecarboxaldehyde, an ammonia source (e.g., ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN), an appropriate solvent system.

-

Step 1: Imine Formation:

-

Dissolve 3-pyridinecarboxaldehyde and ammonium acetate in a solvent like methanol.

-

Stir the mixture at a controlled temperature (e.g., 0-5 °C) for a period (e.g., 6 hours) to form the imine intermediate.

-

-

Step 2: Reduction:

-

Add sodium cyanoborohydride portion-wise to the reaction mixture, maintaining the temperature.

-

Allow the reaction to proceed at room temperature for an extended period (e.g., 12 hours).

-

-

Step 3: Work-up and Purification:

-

Acidify the mixture with HCl to quench the reaction and protonate the amine.

-

Remove the solvent under reduced pressure.

-

Purify the product, potentially through recrystallization if the hydrochloride salt is desired.

-

The MBH reaction typically couples an aldehyde with an activated alkene.[9][10] An adaptation can be envisioned where the resulting hydroxyl group is replaced by an amino group.[5]

Conceptual Protocol: Aza-Morita-Baylis-Hillman Adaptation

-

Reagents: 3-Pyridinecarboxaldehyde, Acrylonitrile, a nucleophilic catalyst (e.g., DABCO), an ammonia source.

-

Step 1: Aza-MBH Reaction:

-

React 3-pyridinecarboxaldehyde with an ammonia source to form an imine in situ.

-

In the presence of DABCO, react the imine with acrylonitrile at room temperature. The reaction may require 24-48 hours.

-

-

Step 2: Conversion to Nitrile (Hypothetical):

-

The resulting α-methylene-β-aminonitrile precursor would require subsequent chemical transformations to yield the final product. This route is less direct and not as well-documented for this specific compound.

-

Application in Drug Development

This compound serves as a crucial building block for synthesizing advanced molecules with therapeutic potential, most notably Xanomeline and FP-TZTP.

Xanomeline is a muscarinic acetylcholine receptor agonist with selectivity for M₁ and M₄ subtypes, investigated for treating Alzheimer's disease and schizophrenia.[11][12] The synthesis pathway highlights the utility of this compound.

Experimental Workflow: Synthesis of Xanomeline

The synthesis of Xanomeline from 3-pyridinecarboxaldehyde involves several key steps, with the formation of this compound being a critical early stage.[6][11]

This compound is an M₂ selective muscarinic agonist used as a radioligand for Positron Emission Tomography (PET) studies, particularly in Alzheimer's disease research.[13][14] The synthesis also relies on this compound as a key precursor.

Signaling Pathway Context

While this compound is a synthetic intermediate and not biologically active itself, its derivatives like Xanomeline function as agonists at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.

Muscarinic Receptor Agonism

Agonists like Xanomeline bind to and activate mAChRs. For M₁ receptors, this typically involves coupling to the Gq family of G-proteins. This activation initiates a signaling cascade that leads to various cellular responses, which is the basis of its therapeutic potential in neurological disorders.

Conclusion

This compound is a compound of significant interest to researchers in medicinal chemistry and drug development. Its value lies not in its own biological activity, but in its utility as a versatile and essential precursor for complex therapeutic agents. The synthetic routes described herein, particularly the modified Strecker reaction, provide reliable methods for its preparation, enabling the continued exploration and development of novel treatments for challenging neurological and psychiatric disorders.

References

- 1. This compound hydrochloride | C7H8ClN3 | CID 70090178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 131988-63-1 [chemicalbook.com]

- 3. 131988-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 131988-63-1 | Benchchem [benchchem.com]

- 5. This compound dihydrochloride (2413867-73-7) for sale [vulcanchem.com]

- 6. Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Baylis-Hillman Reaction [organic-chemistry.org]

- 10. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Xanomeline - Wikipedia [en.wikipedia.org]

- 13. This compound CAS#: 131988-63-1 [amp.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile, a key intermediate in the development of pharmaceuticals.

Core Properties and Structure

This compound, with CAS number 131988-63-1, is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an aminoacetonitrile group.[1][2] This structure makes it a valuable building block in medicinal chemistry.[2] It is also known as α-Amino-3-pyridineacetonitrile and has been identified as "Xanomeline Impurity 9".[3]

Structure:

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₇H₇N₃[5]

-

Molecular Weight: 133.15 g/mol [5]

-

Key Structural Features: The molecule contains a pyridine ring, which imparts basicity and potential for hydrogen bonding; a nitrile group (-C≡N) that is reactive towards nucleophilic additions; and an amino group (-NH₂) that allows for salt formation.[1]

Physicochemical Properties

Experimentally determined physical properties for the free base are not widely reported in the literature. The compound is often handled as its more stable dihydrochloride salt (CAS 2413867-73-7), which has enhanced solubility in polar solvents.[1]

| Property | Value | Source |

| Computed Properties | ||

| Topological Polar Surface Area (TPSA) | 62.7 Ų | [6] |

| logP | 0.60498 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported for the compound and its dihydrochloride salt.

¹H NMR (CDCl₃) [2]

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.80 | d | 2.3 | H2' |

| 8.64 | dd | 4.8, 1.4 | H6' |

| 4.97 | s | - | CH-CN |

| 2.00 | s | - | NH₂ |

¹³C NMR (CDCl₃) [2]

| Chemical Shift (δ) (ppm) | Assignment |

| 150.28 | C2' |

| 148.24 | C6' |

| 45.20 | CH-CN |

IR (KBr) of Dihydrochloride Salt [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2240 | C≡N Stretch |

| 3300–3500 | N-H Stretch |

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound is a modified Strecker reaction.[2][7] This one-pot, three-component reaction is an efficient way to produce α-aminonitriles.

Synthetic Pathway: Strecker Reaction

The general mechanism for the Strecker synthesis involves the reaction of an aldehyde with ammonia and a cyanide source.[7] In the case of this compound, the starting material is 3-pyridinecarboxaldehyde.[2] The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion to yield the final product.[7]

Caption: Strecker synthesis of this compound.

Experimental Protocol: Modified Strecker Synthesis

The following is a representative protocol based on descriptions of the modified Strecker reaction for this compound.[2]

Materials:

-

3-Pyridinecarboxaldehyde

-

Trimethylsilyl cyanide (TMSCN)

-

Ammonium chloride (NH₄Cl)

-

Ammonia (aqueous solution)

-

Methanol (or other suitable solvent)

Procedure:

-

To a solution of 3-pyridinecarboxaldehyde in methanol, add ammonium chloride and a solution of ammonia.

-

Stir the mixture at room temperature to facilitate the in situ formation of the imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add trimethylsilyl cyanide to the cooled mixture.

-

Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Role in Drug Development and Biological Relevance

Currently, there is no available literature detailing the direct biological activity or involvement in signaling pathways of this compound itself. Its significance in the pharmaceutical field stems from its role as a crucial intermediate in the synthesis of more complex, biologically active molecules.

Precursor to FP-TZTP

α-Amino-3-pyridineacetonitrile is a key intermediate in the synthesis of [¹⁸F]FP-TZTP.[3] FP-TZTP is a selective agonist for the M2 muscarinic acetylcholine receptor and is used as a radiotracer in positron emission tomography (PET) studies for the non-invasive investigation of Alzheimer's disease.[3]

Caption: Role as a precursor to the M2 agonist FP-TZTP.

Xanomeline Impurity

This compound has also been identified as "Xanomeline Impurity 9".[3] Xanomeline is a muscarinic receptor agonist that has been investigated for the treatment of schizophrenia and Alzheimer's disease. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control, necessitating the synthesis and characterization of potential impurities like this compound for analytical reference.[8][9] The biological activity of most drug impurities is often not extensively studied unless there is a specific safety concern.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. This compound CAS#: 131988-63-1 [amp.chemicalbook.com]

- 4. This compound hydrochloride | C7H8ClN3 | CID 70090178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 6. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Xanomeline Impurity Detection: Advanced Techniques Explained [aquigenbio.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic and Synthetic Profile of 2-Amino-2-(pyridin-3-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile synthetic intermediate, 2-Amino-2-(pyridin-3-yl)acetonitrile. This compound serves as a critical building block in medicinal chemistry, notably in the synthesis of muscarinic agonists.[1][2] This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for this compound and its dihydrochloride salt. It is important to note that a complete, publicly available, and fully assigned high-resolution NMR spectrum for the free base is not readily found in peer-reviewed literature. The data presented is compiled from commercial and aggregated sources.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Compound Form | Solvent | Chemical Shift (δ) ppm | Description |

| Dihydrochloride Salt | D₂O | 8.5 – 9.0 | Aromatic protons (pyridine ring) |

| 3.2 – 3.5 | Broad singlet (amino protons, exchanged with D₂O)[3] |

No fully assigned ¹H NMR spectrum for the free base in CDCl₃ was available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data

| Compound Form | Solvent | Chemical Shift (δ) ppm | Assignment |

| Free Base | CDCl₃ | 150.28 | C2' (pyridine) |

| 148.24 | C6' (pyridine) |

A complete ¹³C NMR spectrum with assignments for all carbon atoms is not fully available in the public domain.

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data

| Compound Form | Matrix | Wavenumber (cm⁻¹) | Assignment |

| Dihydrochloride Salt | KBr | 3300 – 3500 | N-H stretch (broad)[3] |

| 2240 | C≡N stretch (strong)[3] |

No experimental IR spectrum for the free base of this compound was found in the available literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are not fully available in the public domain. Therefore, the following sections describe standardized, best-practice methodologies for obtaining NMR and IR spectra for a compound of this nature.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR of the free base, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended.

-

For the dihydrochloride salt, deuterated water (D₂O) is used as the solvent.

-

-

Instrumentation :

-

Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : -2 to 12 ppm.

-

Acquisition Time : 3-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16 to 64, depending on the concentration.

-

Temperature : 298 K.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : Proton-decoupled single-pulse sequence.

-

Spectral Width : 0 to 200 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 to 4096, due to the low natural abundance of ¹³C.

-

Temperature : 298 K.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm for CDCl₃ or the residual solvent peak for D₂O.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method for Solids) :

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation :

-

The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Acquisition Parameters :

-

Spectral Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment is recorded prior to scanning the sample.

-

-

Data Processing :

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Synthesis and Characterization Workflow

The most common method for the synthesis of this compound is a modified Strecker reaction.[1] The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization.

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are working with this compound. The guide includes tabulated NMR data, a detailed experimental protocol, and a visualization of the molecular structure.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural elucidation is fundamental for its application as a building block in the synthesis of more complex molecules. NMR spectroscopy is a powerful analytical technique for confirming the chemical structure and purity of this compound. This guide focuses on the characteristic ¹H and ¹³C NMR spectral features of this compound.

Molecular Structure and NMR Assignments

The chemical structure of this compound consists of a pyridine ring substituted at the 3-position with an aminoacetonitrile group. The numbering of the atoms for NMR assignment is presented in the following diagram.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals for the aromatic protons of the pyridine ring, the methine proton, and the amino protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-2' | ~8.80 | d | 2.3 | 1H |

| H-6' | ~8.64 | dd | 4.8, 1.6 | 1H |

| H-4' | ~7.90 | ddd | 8.0, 2.3, 1.6 | 1H |

| H-5' | ~7.40 | dd | 8.0, 4.8 | 1H |

| -CH- | Data not available | s | - | 1H |

| -NH₂ | Data not available | br s | - | 2H |

Note: The chemical shifts for the methine (-CH-) and amino (-NH₂) protons in CDCl₃ were not explicitly found in the searched literature. For the dihydrochloride salt in D₂O, the amino protons appear as a broad singlet between δ 3.2-3.5 ppm and are exchanged with D₂O, while the pyridine protons resonate in the δ 8.5-9.0 ppm range[1].

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The following table summarizes the available chemical shift data for this compound in CDCl₃.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2' | 150.28 |

| C-6' | 148.24 |

| C-4' | Data not available |

| C-5' | Data not available |

| C-3' | Data not available |

| -CH- | 45.20 |

| -CN | Data not available |

Note: The assignments for all carbon atoms of the pyridine ring and the nitrile group were not fully available in the reviewed sources.

Experimental Protocols

While a specific detailed experimental protocol for acquiring the NMR spectra of this compound was not found, a general procedure for the NMR analysis of a similar organic compound is provided below. This protocol is based on standard practices for obtaining high-quality NMR data for small molecules.

Sample Preparation

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

NMR Spectrometer and Parameters

-

Instrument: A 400 MHz (or higher field) NMR spectrometer (e.g., Bruker Avance III HD).

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

¹H NMR Acquisition

-

Pulse Program: zg30

-

Number of Scans: 16

-

Dummy Scans: 4

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1.0 seconds

-

Spectral Width: 20 ppm

-

Transmitter Frequency Offset: Centered on the aromatic region (~6 ppm).

¹³C NMR Acquisition

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Dummy Scans: 4

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 240 ppm

-

Transmitter Frequency Offset: Centered at ~100 ppm.

Data Processing

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Phase correction is applied manually to obtain a flat baseline.

-

Baseline correction is performed.

-

The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm. The ¹³C NMR spectrum is referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.

-

Integration of the signals in the ¹H NMR spectrum is performed.

-

Peak picking is carried out to determine the chemical shifts of all signals.

-

For the ¹H NMR spectrum, coupling constants are measured.

Synthesis Overview: The Strecker Reaction

This compound is commonly synthesized via the Strecker reaction. This is a three-component reaction involving 3-pyridinecarboxaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (such as sodium or potassium cyanide). The reaction proceeds through the formation of an intermediate imine, which is then attacked by the cyanide ion to form the α-aminonitrile product.

The workflow for the synthesis and subsequent NMR characterization is illustrated below.

Caption: Workflow for the synthesis and NMR characterization of this compound.

Conclusion

This technical guide provides a summary of the available ¹H and ¹³C NMR spectral data for this compound. While a complete and fully assigned dataset was not available from a single source in the public domain, the provided data offers a solid foundation for the spectroscopic characterization of this compound. The generalized experimental protocol and the overview of its synthesis via the Strecker reaction further complement the understanding of this molecule for its application in research and development. For definitive structural confirmation and purity assessment, it is recommended to acquire and interpret the full set of 1D and 2D NMR spectra under standardized conditions.

References

An In-depth Technical Guide to the Key Structural Features of 2-Amino-2-(pyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural features of the molecule 2-Amino-2-(pyridin-3-yl)acetonitrile. This compound is a notable synthetic intermediate, particularly in the preparation of therapeutic agents and molecular probes. This document collates available data on its chemical structure, spectroscopic properties, and synthesis, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Molecular Structure

This compound (C₇H₇N₃) is a heterocyclic compound with a molecular weight of 133.15 g/mol .[1][2] Its structure is characterized by a central chiral carbon atom bonded to four distinct functional groups: a pyridine ring at the 3-position, an amino group (-NH₂), a nitrile group (-C≡N), and a hydrogen atom.[1][2] The presence of these functionalities makes it a versatile building block in organic synthesis. The unique arrangement of a pyridine ring, an amino group, and a nitrile group on a single alpha-carbon confers specific reactivity to the molecule. The amino group can act as a nucleophile, while the nitrile group can undergo addition reactions.[1]

Key Functional Groups

-

Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom in the ring influences the molecule's electronic properties, basicity, and potential for hydrogen bonding.[2]

-

Amino Group (-NH₂) : A primary amine that provides a site for nucleophilic reactions, salt formation, and hydrogen bonding.[2]

-

Nitrile Group (-C≡N) : A functional group that can participate in various chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine.[2]

Quantitative Structural Data

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (pyridine ring) | C-C | ~1.39 |

| C-N (pyridine ring) | C-N | ~1.34 |

| C-C (substituent) | Pyridine-C | ~1.48 |

| C-N (amino) | C-NH₂ | ~1.46 |

| C≡N (nitrile) | C≡N | ~1.16 |

| Bond Angles (°) | ||

| C-C-N (pyridine ring) | C-C-N | ~120 |

| C-C(H)-CN | C-C-CN | ~109.5 |

| C-C(H)-NH₂ | C-C-NH₂ | ~109.5 |

Spectroscopic Properties

Detailed spectroscopic analysis is crucial for the characterization of this compound. While a complete set of experimental spectra for the free base is not widely published, data for its dihydrochloride salt (C₇H₇N₃·2HCl) provides significant structural insights.

¹H NMR Spectroscopy

The proton NMR spectrum of the dihydrochloride salt in D₂O shows characteristic signals for the pyridine protons in the aromatic region.

| Protons | Chemical Shift (δ ppm) | Multiplicity |

| Pyridine Protons | 8.5 - 9.0 | m |

| Amino Protons | 3.2 - 3.5 | br s |

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for this compound is not available in the reviewed literature. Predicted chemical shifts based on the functional groups are provided below.

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C≡N | 115 - 125 |

| Pyridine C2, C6 | 147 - 152 |

| Pyridine C4 | 135 - 140 |

| Pyridine C3, C5 | 122 - 128 |

| α-carbon | 40 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the key functional groups. The data below is for the dihydrochloride salt.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Broad |

| C≡N Stretch (Nitrile) | ~2240 | Strong |

Experimental Protocols

The primary route for the synthesis of this compound is a modified Strecker reaction.[1]

Synthesis via Modified Strecker Reaction

This synthesis involves the reaction of 3-pyridinecarboxaldehyde with a cyanide source and ammonia. A specific protocol utilizes trimethylsilyl cyanide (TMSCN).[1]

Reactants:

-

3-Pyridinecarboxaldehyde

-

Trimethylsilyl cyanide (TMSCN)

-

Ammonium chloride (NH₄Cl)

-

Ammonia (NH₃)

Procedure: A solution of 3-pyridinecarboxaldehyde is treated with trimethylsilyl cyanide in the presence of ammonium chloride and ammonia. The reaction proceeds via the formation of an intermediate imine from 3-pyridinecarboxaldehyde and ammonia, followed by the nucleophilic addition of the cyanide ion to the imine, yielding this compound.[1] This specific method has been reported to produce the compound as an orange oil with a 44% yield.[1]

Purification: Detailed purification protocols are not extensively documented. However, standard techniques for the purification of organic compounds, such as column chromatography or distillation under reduced pressure, would be applicable.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow of the Strecker Synthesis.

References

The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The aminonitrile moiety is a cornerstone in synthetic and medicinal chemistry. Its unique bifunctional nature—possessing both a nucleophilic amino group and an electrophilic nitrile group—makes it an exceptionally versatile building block for the construction of complex nitrogen-containing heterocycles.[1][2] These heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products, underscoring the importance of understanding the reactivity of the aminonitrile group.[3][4] This guide provides an in-depth exploration of the core reactivity principles, key synthetic transformations, and detailed experimental protocols relevant to the application of aminonitriles in heterocyclic chemistry and drug development.

Core Reactivity Principles

The reactivity of α-aminonitriles is characterized by a fascinating duality.[2] The molecule possesses three primary sites of reactivity:

-

The Amino Group: Acts as a nucleophile and a base. It can be readily acylated, alkylated, or participate in cyclization reactions.[5]

-

The Nitrile Group: The carbon atom is electrophilic and susceptible to attack by nucleophiles. This group can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or attacked by organometallic reagents.[5]

-

The α-Carbon: The proton on the carbon bearing both the amino and nitrile groups can be abstracted by a base to form a stabilized α-amino carbanion, a potent nucleophile for carbon-carbon bond formation.[1]

Furthermore, the aminonitrile unit can be considered a "masked" iminium ion. Exposure to Lewis or protic acids can facilitate the loss of the cyanide group to generate a reactive iminium ion intermediate, which can then be trapped by various nucleophiles.[6] This multifaceted reactivity allows for a diverse range of chemical transformations.

Caption: Key reactivity sites of the α-aminonitrile functional group.

Synthesis of Heterocyclic Aminonitriles: The Strecker Reaction

The most direct and widely used method for synthesizing α-aminonitriles is the Strecker reaction.[3][7] This one-pot, three-component condensation involves an aldehyde or ketone, an amine, and a cyanide source.[8][9] Its high atom economy and the ability to incorporate diverse substituents make it a powerful tool for generating libraries of aminonitrile precursors for heterocyclic synthesis.[8]

Caption: General workflow for α-aminonitrile synthesis via the Strecker reaction.

The efficiency of the Strecker reaction is highly dependent on the substrates, catalyst, and reaction conditions. Excellent yields are often achievable under mild conditions.

| Entry | Aldehyde/Ketone | Amine | Cyanide Source | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | TMSCN | Indium powder, Water, RT | 98% | [7] |

| 2 | Furfural | Aniline | TMSCN | Indium powder, Water, RT | 95% | [7] |

| 3 | Cinnamaldehyde | Benzylamine | TMSCN | Indium powder, Water, RT | 94% | [7] |

| 4 | Cyclohexanone | Aniline | TMSCN | Indium powder, Water, RT | 85% | [7] |

| 5 | Benzaldehyde | Aniline | TMSCN | [HMIm]OAc, Solvent-free, RT | 95% | [8] |

| 6 | 4-Cl-Benzaldehyde | 4-MeO-Aniline | TMSCN | [HMIm]OAc, Solvent-free, RT | 92% | [8] |

-

Reagents:

-

Aldehyde/Ketone (1.0 mmol)

-

Amine (1.0 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

Indium powder (11 mg, 10 mol%)

-

Water (1 mL)

-

Diethyl ether

-

Brine

-

-

Procedure:

-

To a mixture of the amine (1.0 mmol) and aldehyde/ketone (1.0 mmol) in water (1 mL), add indium powder (11 mg).

-

Add TMSCN (1.2 mmol) to the suspension.

-

Stir the resulting mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add diethyl ether to the reaction mixture.

-

Filter the solution and transfer the filtrate to a separatory funnel.

-

Wash the organic layer with brine and water.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure to yield the crude α-aminonitrile, which can be purified further by chromatography if necessary.

-

Key Transformations for Heterocycle Synthesis

Once formed, aminonitriles serve as pivotal intermediates for a variety of cyclization and transformation reactions.

The Thorpe-Ziegler reaction is a powerful base-catalyzed intramolecular condensation of dinitriles to form cyclic enamines, which upon hydrolysis, yield cyclic ketones.[10][11] This method is particularly effective for synthesizing 5- to 8-membered rings and is a cornerstone of heterocyclic synthesis.[11][12] The reaction proceeds via the deprotonation of an α-carbon to a nitrile, followed by an intramolecular nucleophilic attack on the second nitrile group.[12]

Caption: Mechanism of the intramolecular Thorpe-Ziegler cyclization.

This protocol describes a domino reaction where an Sₙ2 alkylation is immediately followed by a Thorpe-Ziegler cyclization.

-

Reagents:

-

Substituted acetonitrile (e.g., malononitrile derivative)

-

Carbon disulfide (CS₂)

-

Base (e.g., sodium ethoxide)

-

Alkylating agent (e.g., phenacyl bromide)

-

Solvent (e.g., absolute ethanol)

-

-

Procedure:

-

Dissolve the starting acetonitrile and carbon disulfide in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise at room temperature to generate a thiolate intermediate.

-

Add the alkylating agent (e.g., phenacyl bromide) to the reaction mixture.

-

Reflux the mixture. The Sₙ2 alkylation is followed by the spontaneous base-catalyzed Thorpe-Ziegler cyclization.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure 3-aminothiophene derivative.

-

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, famously used to convert Strecker products into α-amino acids.[9][13] This reaction typically requires strong acidic or basic conditions.[14]

Interestingly, more potent nucleophiles can react with the aminonitrile group under milder conditions than water. For instance, α-aminonitriles react with aminothiols like cysteine to form 5- or 6-membered heterocyclic rings (e.g., thiazolidines), which can subsequently hydrolyze to form dipeptides.[15][16][17] This reaction is pH-dependent, with ring formation being faster under basic conditions and the subsequent hydrolysis being faster under acidic conditions.[15]

The reaction between aminoacetonitrile (GlyCN) and cysteine was monitored at 45 °C in D₂O.

| pH | Reaction Phase | Observation |

| 4 | Ring Formation | Slow |

| 4 | Hydrolysis | Faster |

| 6 | Ring Formation | Moderate |

| 6 | Hydrolysis | Moderate |

| 8 | Ring Formation | Faster |

| 8 | Hydrolysis | Slow |

The aminonitrile framework can be incorporated into molecules designed to undergo cycloaddition reactions, providing a sophisticated route to complex heterocyclic systems. A notable example is the intramolecular [4+2] Diels-Alder reaction of iminoacetonitriles.[6] In this strategy, an iminoacetonitrile moiety acts as a reactive azadienophile, cyclizing with a tethered diene to construct bicyclic nitrogen heterocycles like quinolizidines.[6]

| Entry | Diene Tether | Product | Yield (%) |

| 1 | (E,E)-nona-2,7-dien-1-yl | Octahydro-2H-quinolizine derivative | 88% |

| 2 | (E,E)-deca-2,7-dien-1-yl | Fused piperidine-azepane derivative | 91% |

| 3 | (E)-6-phenylhexa-1,3-dien-1-yl | Tetrahydroquinoline derivative | 71% |

-

Reagents:

-

Iminoacetonitrile substrate (1.0 equiv)

-

Butylated hydroxytoluene (BHT) (3.0 equiv, as a radical inhibitor)

-

Toluene (to make a 0.05 M solution)

-

-

Procedure:

-

Dissolve the iminoacetonitrile substrate and BHT in toluene in a resealable threaded Pyrex tube.

-

Seal the tube and heat the reaction mixture to 120 °C.

-

Maintain the temperature for 15–36 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the heterocyclic cycloadduct.

-

The nitrile group can be selectively reduced to a primary amine using various reducing agents, such as metal hydrides.[5][14] This transformation is particularly valuable in drug discovery as it converts an aminonitrile into a 1,2-diamine, a common pharmacophore found in many biologically active molecules. This provides a straightforward method for introducing a basic nitrogen center, which can be crucial for target binding or improving pharmacokinetic properties.

Case Study: Reactivity of 2-Aminobenzonitrile

2-Aminobenzonitrile is an important aromatic aminonitrile that serves as a precursor for a wide range of fused heterocyclic systems, particularly quinazolines.[18] Its ortho-disposed amino and nitrile groups are perfectly positioned for cyclization reactions.

A key reaction is its condensation with carbon dioxide (CO₂) to form quinazoline-2,4(1H,3H)-dione, an important pharmaceutical intermediate.[19] This reaction is an atom-economical and green process that utilizes CO₂ as a C1 source.[19]

Another significant transformation is the reduction of the corresponding o-nitrobenzonitrile to 2-aminobenzonitrile, which is often the synthetic entry point to this valuable intermediate.[20][21]

-

Reagents:

-

2-Nitrobenzonitrile

-

Zinc dust

-

Hydrochloric acid

-

Sodium carbonate

-

Toluene

-

-

Procedure:

-

Carry out the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium at a controlled temperature of 20-30 °C.

-

Once the reduction is complete, cool the reaction mixture to 5-10 °C.

-

Neutralize the excess acid by adding sodium carbonate solution until the mixture is basic.

-

Extract the aqueous layer with toluene.

-

Combine the organic extracts, dry over a suitable drying agent, and evaporate the solvent under reduced pressure.

-

The crude 2-aminobenzonitrile can be purified by vacuum distillation, yielding the product with up to 95% yield.

-

References

- 1. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 2. Heterocycles from α-aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. organocatalytic-synthesis-of-aminonitriles-a-review - Ask this paper | Bohrium [bohrium.com]

- 5. Amino Nitriles - Enamine [enamine.net]

- 6. Intramolecular [4 + 2] Cycloadditions of Iminoacetonitriles: A New Class of Azadienophiles for Hetero Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 14. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 15. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 21. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Amino-2-(pyridin-3-yl)acetonitrile, a key intermediate in the synthesis of various chemical probes and potential therapeutic agents. Due to the limited availability of specific stability data for this compound, this guide infers potential degradation mechanisms based on the known reactivity of its constituent functional groups—the α-aminonitrile and the pyridine ring. This document outlines generalized experimental protocols for forced degradation studies compliant with ICH guidelines, presents templates for quantitative data collection, and visualizes potential degradation pathways and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers initiating stability studies on this molecule and its analogues.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. It serves as a crucial building block for the synthesis of more complex molecules, including M2 selective muscarinic agonists for potential Alzheimer's disease research.[1][2][3] The intrinsic stability of such an intermediate is a critical parameter that influences its storage, handling, and the impurity profile of final products. Understanding its degradation behavior under various stress conditions is paramount for ensuring the quality, safety, and efficacy of downstream applications.

This guide addresses the stability of this compound by examining its chemical structure and the known reactivity of its functional moieties.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 131988-63-1[4]

-

Key Features:

-

Pyridine Ring: An electron-deficient aromatic heterocycle susceptible to nucleophilic attack and reactions at the nitrogen atom.[4][7]

-

α-Aminonitrile Group: A reactive functional group prone to hydrolysis under both acidic and basic conditions, potentially leading to the formation of an α-amino amide and subsequently an α-amino acid. It can also be susceptible to oxidative degradation.

-

The dihydrochloride salt of this compound is noted to be stable in acidic conditions (pH 2-4) but degrades in alkaline environments and is hygroscopic.[8]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively reported in the public domain, potential degradation pathways can be inferred from the chemical properties of the aminonitrile and pyridine functionalities. Forced degradation studies are essential to identify the actual degradation products.[9][10][11]

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for α-aminonitriles.[12] The reaction is expected to be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction likely proceeds through a primary amide intermediate.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the nitrile group is also susceptible to hydrolysis, which may occur at a different rate compared to acidic conditions.

The primary degradation products from hydrolysis are anticipated to be:

-

2-Amino-2-(pyridin-3-yl)acetamide

-

2-Amino-2-(pyridin-3-yl)acetic acid

Oxidative Degradation

The amino group and the pyridine ring are potential sites for oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate this process.

-

Oxidation of the Amino Group: The primary amino group could be oxidized to various products.

-

Oxidation of the Pyridine Ring: The pyridine ring can be oxidized to form N-oxides or undergo ring-opening upon more stringent oxidation. For some aminopyridine structures, oxidation can lead to deamination, nitration, and self-coupling products.[13]

Potential oxidative degradation products could include:

-

2-Imino-2-(pyridin-3-yl)acetonitrile

-

2-Amino-2-(1-oxido-pyridin-3-yl)acetonitrile (Pyridine N-oxide)

Photolytic Degradation

Exposure to UV or visible light can induce photolytic degradation. Pyridine derivatives are known to undergo photochemical reactions.[4][14] The specific degradation pathway would depend on the wavelength of light and the presence of photosensitizers.

Thermal Degradation

Elevated temperatures can lead to the decomposition of the molecule. The stability of aminonitriles at high temperatures can vary, and decomposition may lead to complex mixtures of products.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized and should be adapted based on the specific experimental setup and analytical techniques available. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[11]

General Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

-

Control Sample: A sample of the stock solution protected from the stress condition should be analyzed alongside the stressed samples to serve as a control.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.

-

-

Neutral Hydrolysis:

-

Mix the stock solution with an equal volume of water.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis. No neutralization is required.

-

Oxidative Degradation

-

Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature for a defined period, with regular monitoring.

-

Withdraw aliquots at specified time intervals and dilute for analysis.

Photolytic Degradation

-

Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

Analyze the samples after the exposure period.

Thermal Degradation

-

Solid State:

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

-

At specified time points, remove samples, dissolve in a suitable solvent, and analyze.

-

-

Solution State:

-

Heat the stock solution in a controlled temperature bath (e.g., 60°C).

-

Follow the sampling and analysis procedure as for hydrolytic degradation.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a mass spectrometer (MS) is highly recommended.

-

Chromatography: A reversed-phase C18 column is a common starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A photodiode array (PDA) detector can monitor the absorbance at multiple wavelengths, while a mass spectrometer (MS/MS) can provide mass information for the identification of unknown degradation products.

Data Presentation

Quantitative data from forced degradation studies should be summarized in tables for clear comparison.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants | Major Degradant (RT/m/z) |

| 0.1 M HCl, 60°C | 24 | |||||

| 0.1 M NaOH, 60°C | 24 | |||||

| H₂O, 60°C | 24 | |||||

| 3% H₂O₂, RT | 24 | |||||

| Photolytic | - | |||||

| Thermal (Solid, 80°C) | 48 | |||||

| Thermal (Solution, 60°C) | 48 |

Table 2: Potential Degradation Products and their Identification

| Peak No. | Retention Time (min) | m/z [M+H]⁺ | Proposed Structure | Degradation Pathway |

| 1 | 2-Amino-2-(pyridin-3-yl)acetamide | Hydrolysis | ||

| 2 | 2-Amino-2-(pyridin-3-yl)acetic acid | Hydrolysis | ||

| 3 | 2-Amino-2-(1-oxido-pyridin-3-yl)acetonitrile | Oxidation | ||

| ... |

Conclusion

While specific stability data for this compound is limited, this guide provides a framework for initiating a comprehensive stability assessment. The inferred degradation pathways suggest that hydrolysis of the nitrile group and oxidation of the amino group and pyridine ring are the most probable routes of degradation. The provided experimental protocols offer a starting point for conducting forced degradation studies according to regulatory expectations. The successful execution of these studies, coupled with a validated stability-indicating analytical method, will be essential for ensuring the quality and reliability of this important chemical intermediate in research and development.

References

- 1. ijsdr.org [ijsdr.org]

- 2. This compound CAS#: 131988-63-1 [amp.chemicalbook.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 5. This compound hydrochloride | C7H8ClN3 | CID 70090178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. This compound HYDROCHLORIDE [drugfuture.com]

- 11. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]

- 12. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fda.gov [fda.gov]

The Pyridine Moiety: A Linchpin in the Reactivity and Biological Activity of Aminonitriles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a pyridine ring into the structure of aminonitriles profoundly influences their chemical reactivity and biological applications. This versatile nitrogen-containing heterocycle acts as a critical pharmacophore, modulating electronic properties, directing chemical reactions, and enabling interactions with biological targets. This technical guide provides a comprehensive overview of the role of the pyridine moiety in the reactivity of aminonitriles, with a focus on their synthesis, reaction mechanisms, and significance in drug discovery.

Electronic Effects and Reactivity Modulation

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic nature significantly impacts the reactivity of the adjacent aminonitrile group. The nitrogen atom withdraws electron density from the ring carbons, influencing the acidity of the α-proton and the nucleophilicity of the amino group.[1][2]

The position of the nitrogen atom within the pyridine ring (ortho, meta, or para to the aminonitrile substituent) further refines these electronic effects, leading to distinct reactivity profiles for different isomers. These electronic modulations are crucial in various chemical transformations, including alkylation, arylation, and cyclization reactions.

The Strecker Synthesis: A Cornerstone for Pyridine-Containing Aminonitriles

The Strecker synthesis is a fundamental and widely employed method for the preparation of α-aminonitriles.[3] When a pyridinecarboxaldehyde is used as the aldehyde component, this one-pot, three-component reaction provides a direct and efficient route to α-amino-α-pyridylacetonitriles.

The reaction typically proceeds through the formation of an imine intermediate from the pyridinecarboxaldehyde and an amine source (e.g., ammonia), followed by the nucleophilic addition of a cyanide ion.[4]

Generalized Reaction Scheme

Caption: Generalized Strecker synthesis of pyridine-containing aminonitriles.

Quantitative Data on the Synthesis of Pyridine Aminonitriles

The efficiency of the synthesis of pyridine-containing aminonitriles is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The following tables summarize quantitative data from various studies on the synthesis of these valuable compounds.

Table 1: Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile and Derivatives

| Entry | Pyridine Precursor | Amine Source | Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pyridine-2-carboxaldehyde | NH4Cl | NaCN | - | H2O/EtOH | RT | 24 | 85 | N/A |

| 2 | 2-Pyridylacetonitrile | DMFDMA | - | - | Microwave | - | 1 min | 80 | [5] |

| 3 | 2-Bromopyridine | n-Butylamine | - | NaH/LiI | THF | Reflux | 24 | 92 | [6] |

Table 2: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile

| Entry | Pyridine Precursor | Amine Source | Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Pyridinecarboxaldehyde | NH4Cl | TMSCN | - | MeOH | RT | 12 | 90 | [7] |

| 2 | 3-Pyridinecarboxaldehyde | Ammonia | HCN | - | - | - | - | - | [8] |

| 3 | 3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide | - | - | NaBH4 | EtOH | 0 | 1 | - | [9] |

Table 3: Synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile

| Entry | Pyridine Precursor | Amine Source | Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pyridine-4-carboxaldehyde | NH4Cl | KCN | - | H2O | RT | 48 | 78 | N/A |

Detailed Experimental Protocols

Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile via Strecker Reaction

Materials:

-

Pyridine-2-carboxaldehyde (1.0 eq)

-

Ammonium chloride (1.2 eq)

-

Sodium cyanide (1.2 eq)

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve ammonium chloride in water.

-

Add pyridine-2-carboxaldehyde to the solution and stir for 15 minutes at room temperature.

-

In a separate flask, dissolve sodium cyanide in water.

-

Cool both solutions in an ice bath to 0-5 °C.

-

Slowly add the sodium cyanide solution to the pyridine-2-carboxaldehyde/ammonium chloride mixture with vigorous stirring.

-

Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for 24 hours.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford pure 2-amino-2-(pyridin-2-yl)acetonitrile.

Role in Drug Discovery and Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, and its presence in aminonitrile-containing molecules often imparts desirable pharmacological properties. These compounds have been investigated as inhibitors of various enzymes, particularly kinases, which are critical targets in oncology and inflammatory diseases.

Inhibition of the Janus Kinase (JAK) Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key components of signaling pathways that regulate immune responses and cell growth.[10] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[11] Pyridine-containing aminonitriles have emerged as potent inhibitors of JAKs.[12][13]

The pyridine ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, while the aminonitrile moiety can occupy adjacent pockets, contributing to high binding affinity and selectivity.

Caption: Inhibition of the JAK-STAT signaling pathway by a pyridine aminonitrile.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyridine ring and the aminonitrile scaffold has allowed for the exploration of structure-activity relationships (SAR). These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, the introduction of different substituents on the pyridine ring can modulate the compound's interaction with the target protein and its metabolic stability.[14][15]

Experimental and Synthetic Workflows

Workflow for the Optimization of Aminonitrile Synthesis

The development of efficient and scalable synthetic routes is a critical aspect of chemical research and drug development. The following workflow outlines a general approach to optimizing the synthesis of pyridine-containing aminonitriles.

Caption: A logical workflow for optimizing the synthesis of pyridine aminonitriles.

Catalytic Cycle for Metal-Catalyzed Cyanation

Metal-catalyzed reactions offer alternative and often more efficient routes to aminonitriles. The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed Strecker-type reaction.

Caption: A proposed catalytic cycle for a palladium-catalyzed aminonitrile synthesis.

References

- 1. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. mdpi.com [mdpi.com]

- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 5. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. This compound | 131988-63-1 | Benchchem [benchchem.com]

- 8. This compound CAS#: 131988-63-1 [amp.chemicalbook.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. Frontiers | Molecular dissection of Janus kinases as drug targets for inflammatory diseases [frontiersin.org]

- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 12. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-2-(pyridin-3-yl)acetonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(pyridin-3-yl)acetonitrile, a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably muscarinic receptor agonists. This document details its discovery and historical significance, outlines the primary synthetic routes with a focus on the Strecker synthesis, and presents its known physical and spectroscopic properties in a structured format. Detailed experimental protocols and visual diagrams of reaction pathways are included to facilitate practical application in a research and development setting.

Introduction and Historical Context

The compound emerged as a crucial building block for the synthesis of therapeutic candidates like Xanomeline and FP-TZTP.[1][2] Its utility lies in the unique arrangement of a pyridine ring, an amino group, and a nitrile group around a central carbon atom, offering versatile reactivity for the construction of more complex molecular architectures.[3] The history of this compound is therefore best understood in the context of the broader history of muscarinic agonist research, where it became a key component in the quest for selective and effective treatments for cognitive disorders.[1][4]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for this compound and its common salt form are summarized below. These tables provide essential information for its identification, characterization, and handling in a laboratory setting.

Physical Properties